molecular formula C10H11NO4 B182512 Dimethyl 5-aminoisophthalate CAS No. 99-27-4

Dimethyl 5-aminoisophthalate

Cat. No. B182512
CAS RN: 99-27-4
M. Wt: 209.2 g/mol
InChI Key: DEKPYXUDJRABNK-UHFFFAOYSA-N
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Description

Dimethyl 5-aminoisophthalate is an important organic intermediate . It is used in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . The compound has a molecular weight of 209.20 and its linear formula is H2NC6H3-1,3-(CO2CH3)2 .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-aminoisophthalate is also available as a 2D Mol file or as a computed 3D SD file . The InChI key for the compound is DEKPYXUDJRABNK-UHFFFAOYSA-N .


Chemical Reactions Analysis

A study has been conducted on the evaporation crystallization process of Dimethyl 5-aminoisophthalate . The study used fluorescence changes to investigate the phase transition and nucleation of different polymorphs of Dimethyl 5-aminoisophthalate . The results showed that the solute molecules tend to form aggregates via π–π interactions in a face-to-face manner in acetonitrile, while they tend to form aggregates by staggered accumulation and C–H⋯π weak interactions in methanol .


Physical And Chemical Properties Analysis

Dimethyl 5-aminoisophthalate is a white to light yellow to light orange powder to crystal . It has a melting point of 178-181 °C . The compound is soluble in chloroform . It has a density of 1.248±0.06 g/cm3 .

Scientific Research Applications

  • Agrochemical Field

    • Application : Dimethyl 5-aminoisophthalate is used as an organic intermediate in the agrochemical field .
  • Pharmaceutical Field

    • Application : Dimethyl 5-aminoisophthalate is used as an organic intermediate in the pharmaceutical field .
  • Dyestuff Field

    • Application : Dimethyl 5-aminoisophthalate is used as an organic intermediate in the dyestuff field .

Safety And Hazards

Dimethyl 5-aminoisophthalate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

One study has successfully monitored the evaporation crystallization of Dimethyl 5-aminoisophthalate in real time by fluorescence changes . This could open up new possibilities for studying the nucleation process of crystals .

properties

IUPAC Name

dimethyl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPYXUDJRABNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059190
Record name Dimethyl 5-aminoisophthalate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl 5-aminoisophthalate

CAS RN

99-27-4
Record name 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester
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Record name Dimethyl 5-aminoisophthalate
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Record name Dimethyl 5-aminoisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester
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Record name Dimethyl 5-aminoisophthalate
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Record name Dimethyl 5-aminoisophthalate
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Synthesis routes and methods I

Procedure details

The AB2 monomer, 4-mercapto-5-aminoisophthalic acid hydrochloride, is synthesized in similar fashion, starting with catalytic hydrogenation of dimethyl 5-nitroisophthalate to form the corresponding amine, dimethyl-5-aminoisophthalate, which is then acetylated to protect the amino group. Dimethyl-5-aminoisophthalate is treated with thiocyanogen bromide (generated in-situ from bromine and ammonium thiocynate), and finally hydrolyzed to provide the desired monomer.
Name
4-mercapto-5-aminoisophthalic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Nitro-1,3-benzenedicarboxylic acid dimethyl ester (95.7 g, 0.4 mol) and 5% Pd/C (8 g) are loaded into a 2 L hydrogenation vessel equipped with a thermometer and a mechanical stirrer, that contains methanol (0.8 L) and 2M HCl (0.3 L; 0.6 mol). The obtained suspension is maintained under mechanical stirring and purged with nitrogen washings, at the end of which the hydrogenation reaction is carried out at a temperature comprised between 45 and 55° C. The reaction is complete in 2 hours. A nitrogen flow is then passed through the reaction vessel to wash out any hydrogen gas, the catalyst is filtered off and the obtained solution is evaporated under vacuum to yield a solid residue. The obtained product is loaded into a 5 L vessel, equipped with a mechanical stirrer, and containing deionized water (3 L) and 34% HCl (0.1 L). The obtained suspension is filtered from the insoluble residue and 2M NaOH is added to the filtrate up to pH 10. The solid product that crystallizes out is recovered by filtration, washed with deionized water and dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%).
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0.8 L
Type
reactant
Reaction Step Two
Name
Quantity
0.3 L
Type
reactant
Reaction Step Three
Name
Quantity
0.1 L
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
N Baggett, N Blake, J Boukouvalas, AK Samra… - Enzyme and microbial …, 1985 - Elsevier
… derivatives of the fluorophore, dimethyl 5-aminoisophthalate have been synthesized, … , in the position adjacent to the dimethyl 5-aminoisophthalate resulted in a higher rate of hydrolysis. …
Number of citations: 3 www.sciencedirect.com
D Inoue, Y Sakakibara, M Suzuki, H Shirai, A Kurose… - Chemistry …, 2005 - journal.csj.jp
… In this communication, we describe the properties as thickeners and gelators of compounds 1–6, derived from dimethyl 5-aminoisophthalate. Firstly, dimethyl 5-aminoisophthalate …
Number of citations: 5 www.journal.csj.jp
I Hauptvogel, W Seichter, E Weber - Acta Crystallographica Section …, 2018 - scripts.iucr.org
In dimethyl 5-iodoisophthalate, C10H9IO4, (I), the planes through the methyl carboxylate moieties are tilted with respect to the benzene ring, whereas the molecular framework of …
Number of citations: 7 scripts.iucr.org
D Wiedemann, MT Gamer… - … für anorganische und …, 2009 - Wiley Online Library
… Dimethyl 5-aminoisophthalate, which is a building block of amino-… Reaction of dimethyl 5-aminoisophthalate with … the macrocycle, we used dimethyl 5-aminoisophthalate (1) which is …
Number of citations: 14 onlinelibrary.wiley.com
RA Clendinning, WH Rauscher - The Journal of Organic …, 1961 - ACS Publications
… gen transfer to dimethyl 5-aminoisophthalate, a reduction previously accomplished by ammonium sulfide8 or zinc and hydrochloric acid.® The only reference to a Meerwein reaction in…
Number of citations: 5 pubs.acs.org
L Gao, M Wang, S Li, K Chen, L Zhou, X Li, N Wang… - …, 2023 - pubs.rsc.org
… and nucleation of different polymorphs of dimethyl 5-aminoisophthalate (DM5AIP) were … The evaporation crystallization of dimethyl 5aminoisophthalate was successfully monitored …
Number of citations: 0 pubs.rsc.org
B Gupta, V Kumar, G Kumar, A Khan… - … Science, Part A, 2011 - Taylor & Francis
… In this study, we have attached saturated and unsaturated long chain acid chlorides to the copolymer of PEG and dimethyl-5-aminoisophthalate via an amide linkage in order to make …
Number of citations: 4 www.tandfonline.com
OV Kharissova, BI Kharisov… - Journal of Materials …, 2018 - Springer
… dimethyl 5-aminoisophthalate Figures S36 and S37 show the reaction paths for SWCNTs functionalization with dimethyl 5-aminoisophthalate … molecules (dimethyl 5-aminoisophthalate) …
Number of citations: 7 link.springer.com
Y Kitamura, Y Ueno, Y Kitade - Current Protocols in Nucleic …, 2014 - Wiley Online Library
… Conversion of dimethyl 5-aminoisophthalate into the iodoarene via the corresponding diazonium intermediate, followed by Sonogashira coupling with trimethylsilylacetylene afford the …
C Igci, O Karaman, Y Fan, AA Gonzales III, H Fenniri… - Scientific Reports, 2018 - nature.com
… Starting from commercially available malononitrile dimer and dimethyl 5-aminoisophthalate, the target molecules were synthesized in 11 steps using a convergent approach. The final …
Number of citations: 6 www.nature.com

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